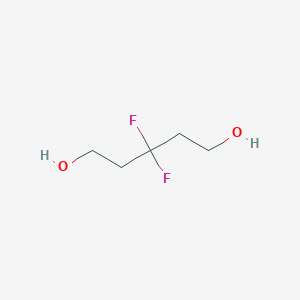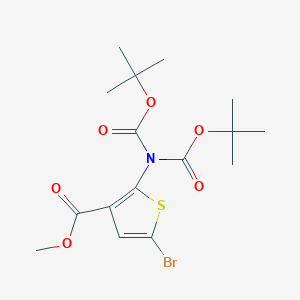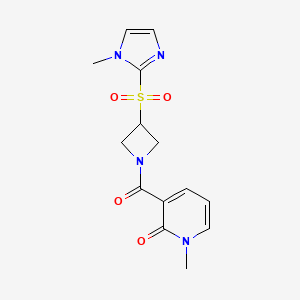
Phenylcyclopentyl 4-phenylpiperazinyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylcyclopentyl 4-phenylpiperazinyl ketone is a chemical compound with the molecular formula C22H26N2O and a molecular weight of 334.45 . It is also known by other synonyms such as 1-phenyl-4-(1-phenylcyclopentanecarbonyl)piperazine and Methanone, (1-phenylcyclopentyl)(4-phenyl-1-piperazinyl)- .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenylcyclopentyl group and a phenylpiperazinyl group connected by a ketone functional group .Wissenschaftliche Forschungsanwendungen
Phenylcyclopentyl 4-phenylpiperazinyl ketone has been studied extensively in the field of neuroscience due to its potential applications as a neuroimaging agent. It has been found to exhibit high selectivity and affinity for the dopamine transporter (DAT) and serotonin transporter (SERT) in the brain. This makes it a potential candidate for the development of radiolabeled tracers that can be used for imaging studies of these transporters in vivo.
Wirkmechanismus
Phenylcyclopentyl 4-phenylpiperazinyl ketone acts as a competitive inhibitor of the dopamine transporter (DAT) and serotonin transporter (SERT) in the brain. It binds to the active site of these transporters and prevents the reuptake of dopamine and serotonin into presynaptic neurons. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can have significant effects on neuronal signaling and behavior.
Biochemical and Physiological Effects
This compound has been found to have significant effects on neuronal signaling and behavior. It has been shown to increase dopamine and serotonin levels in the brain, which can lead to changes in mood, cognition, and behavior. This compound has also been found to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Phenylcyclopentyl 4-phenylpiperazinyl ketone in lab experiments is its high selectivity and affinity for the dopamine transporter (DAT) and serotonin transporter (SERT). This makes it a potential candidate for the development of radiolabeled tracers that can be used for imaging studies of these transporters in vivo. However, one limitation of using this compound is its potential toxicity and side effects. Further research is needed to determine the safety and efficacy of this compound in vivo.
Zukünftige Richtungen
There are several future directions for the use of Phenylcyclopentyl 4-phenylpiperazinyl ketone in scientific research. One potential application is the development of radiolabeled tracers for imaging studies of the dopamine transporter (DAT) and serotonin transporter (SERT) in vivo. This could have significant implications for the diagnosis and treatment of neuropsychiatric disorders. Another potential direction is the development of new compounds based on the structure of this compound that have improved selectivity and affinity for these transporters. This could lead to the development of new drugs for the treatment of neuropsychiatric disorders. Additionally, further research is needed to determine the safety and efficacy of this compound in vivo, as well as its potential applications in other areas of neuroscience research.
Synthesemethoden
The synthesis of Phenylcyclopentyl 4-phenylpiperazinyl ketone involves a multi-step process that includes the reaction of cyclopentanone with phenylhydrazine to form cyclopentyl phenylhydrazine. This intermediate compound is then reacted with 4-chlorobutyryl chloride in the presence of a base to form this compound. The final product is purified using column chromatography to obtain a white crystalline powder.
Eigenschaften
IUPAC Name |
(1-phenylcyclopentyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c25-21(22(13-7-8-14-22)19-9-3-1-4-10-19)24-17-15-23(16-18-24)20-11-5-2-6-12-20/h1-6,9-12H,7-8,13-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGZONOVPLJAJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2781179.png)
![5-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2781180.png)
![[1-(Trifluoromethyl)cycloheptyl]methanamine](/img/structure/B2781181.png)
![5-((2,4-dioxopentan-3-yl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2781182.png)



![9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2781191.png)
![3-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2781192.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2781193.png)
![4-bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2781196.png)


![(E)-2-(4-Methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2781202.png)